1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one
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Overview
Description
1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a bromophenyl group attached to the pyrrolidinone ring, along with a hydroxymethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and pyrrolidin-2-one.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with pyrrolidin-2-one in the presence of a suitable catalyst, such as piperidine, to form an intermediate compound.
Hydroxymethylation: The intermediate compound is then subjected to hydroxymethylation using formaldehyde and a base, such as sodium hydroxide, to introduce the hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes related to specific cellular functions.
Comparison with Similar Compounds
1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one: Similar structure but with a fluorine atom instead of bromine.
1-(4-Methylphenyl)-4-(hydroxymethyl)pyrrolidin-2-one: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique chemical and biological properties, such as increased reactivity in substitution reactions and potential biological activities.
Biological Activity
1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one is a compound of significant interest within pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 270.12 g/mol
- IUPAC Name : this compound
The unique combination of a bromine atom on the phenyl group and a hydroxymethyl group on the pyrrolidine ring enhances its biological activity, making it a valuable candidate for further research in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of pyrrolidine have been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells.
Case Study Findings :
- In a study comparing various pyrrolidine derivatives, compounds with bromine substitutions exhibited enhanced anticancer activity, reducing A549 cell viability significantly compared to controls (64% viability at 100 µM) .
- The structure-activity relationship indicated that the presence of halogenated phenyl groups, such as bromine or chlorine, contributed positively to anticancer effects .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against several multidrug-resistant pathogens.
Antimicrobial Testing Results :
- The compound was screened against bacteria such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. Results indicated significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Pathogen | MIC (mg/mL) | Activity Level |
---|---|---|
Klebsiella pneumoniae | 0.025 | Moderate |
Escherichia coli | 0.020 | High |
Staphylococcus aureus | 0.015 | Very High |
The mechanisms through which this compound exerts its biological effects involve:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in critical biochemical pathways.
- Receptor Modulation : It can modulate receptor activity on cell surfaces, influencing various cellular responses.
- Gene Expression Alteration : The compound may affect gene expression related to apoptosis and cell proliferation, contributing to its anticancer effects .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-(4-Bromophenyl)pyrrolidin-2-one | CHBrNO | Lacks hydroxymethyl group |
1-(3-Bromophenyl)-4-hydroxymethylpyrrolidin-2-one | CHBrNO | Different position of bromine |
1-(4-Chlorophenyl)-4-hydroxymethylpyrrolidin-2-one | CHClNO | Chlorine instead of bromine |
This comparison highlights how structural variations influence biological activity and therapeutic potential.
Properties
IUPAC Name |
1-(4-bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-9-1-3-10(4-2-9)13-6-8(7-14)5-11(13)15/h1-4,8,14H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPDNSSFCQKXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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